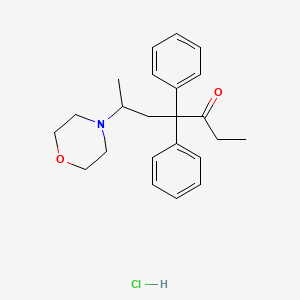

Phenadoxone hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

545-91-5 |

|---|---|

Molecular Formula |

C23H30ClNO2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |

InChI |

InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |

InChI Key |

QGUPBYVADAJUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Phenadoxone Hydrochloride

Historical Development of Phenadoxone Hydrochloride Synthesis Routes

Phenadoxone was first synthesized in 1947 by Bockmühl and Ehrhart at Hoechst in Germany. The development of Phenadoxone is closely linked to that of methadone, another synthetic opioid with a similar diphenylheptanone backbone, which was also developed in Germany during the same period. The historical synthesis of these compounds was driven by the need for potent analgesics.

The classical synthetic route to diphenylheptanone opioids, likely analogous to the original synthesis of Phenadoxone, involved a multi-step process. A key starting material was diphenylacetonitrile. This was reacted with a suitable aminoalkyl chloride in the presence of a strong base, such as sodium amide, to introduce the amino side chain. In the case of Phenadoxone, this would have involved a morpholino-substituted propyl or butyl chloride. The resulting nitrile was then subjected to a Grignard reaction with an ethyl magnesium halide, followed by hydrolysis to yield the heptanone structure. This historical approach, while effective, often resulted in racemic mixtures and required the use of hazardous reagents.

Contemporary Synthetic Strategies for Phenadoxone Hydrochloride and its Analogues

Modern synthetic chemistry offers a range of strategies that could be applied to the synthesis of Phenadoxone hydrochloride and its analogues with greater efficiency and control than historical methods. While specific recent literature on the synthesis of Phenadoxone is scarce, likely due to its limited clinical use, contemporary approaches to the synthesis of structurally related compounds, such as methadone and other opioids, provide insight into potential modern routes.

These strategies often prioritize stereoselectivity, improved yields, and the use of less hazardous reagents. For instance, modern asymmetric synthesis techniques could be employed to directly obtain a specific enantiomer of Phenadoxone, thereby avoiding the need for chiral resolution of a racemic mixture. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, could offer more efficient ways to construct the carbon-carbon and carbon-nitrogen bonds within the molecule. Furthermore, the development of novel protecting group strategies allows for more precise manipulation of the molecule during synthesis, enabling the construction of complex analogues.

Exploration of Stereochemical Control in Phenadoxone Hydrochloride Synthesis

Phenadoxone possesses a chiral center at the C6 position of the heptanone chain. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, controlling the stereochemistry during the synthesis of Phenadoxone is of significant interest.

Historically, synthetic routes typically produced a racemic mixture of Phenadoxone, which would then require separation into its individual enantiomers. A common method for this is chiral resolution , where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Contemporary approaches to stereochemical control focus on asymmetric synthesis , which aims to create a specific enantiomer directly. For a molecule like Phenadoxone, with a quaternary carbon at the C4 position adjacent to the chiral center, this presents a significant synthetic challenge. Modern methods for the asymmetric synthesis of ketones with α-quaternary stereocenters often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For example, asymmetric alkylation or arylation of a ketone precursor could be employed to establish the chiral center with high enantioselectivity.

Methodologies for Derivatization and Structural Modification of Phenadoxone Hydrochloride

The structural modification of Phenadoxone hydrochloride is a key strategy for exploring its structure-activity relationships (SAR) and potentially developing new compounds with improved properties. The Phenadoxone molecule offers several sites for derivatization: the morpholine (B109124) moiety, the diphenyl moiety, and the heptanone backbone.

The morpholine ring of Phenadoxone can be modified to investigate the impact of the nitrogen substituent on pharmacological activity. One approach is the synthesis of N-substituted morpholine analogues. This can be achieved by starting with a different N-substituted amino alcohol in the initial synthesis or by modifying the morpholine ring of a precursor. For example, reductive amination could be used to introduce a variety of substituents onto the nitrogen atom. Furthermore, the oxygen atom of the morpholine ring could be replaced with other heteroatoms, such as sulfur (to form a thiomorpholine (B91149) analogue), to probe the electronic and steric requirements at this position.

The two phenyl groups at the C4 position are crucial for the activity of many diphenylheptanone opioids. Modifications to these aromatic rings can provide valuable SAR data. A common strategy for modifying aromatic rings is through electrophilic aromatic substitution . This can be used to introduce a variety of substituents, such as halogens, nitro groups, or alkyl groups, onto one or both of the phenyl rings. The position of substitution (ortho, meta, or para) can also be controlled to a certain extent by the reaction conditions and the directing effects of existing substituents. The electronic and steric properties of these substituents can significantly influence the binding of the molecule to its target receptors.

The heptanone backbone of Phenadoxone provides several opportunities for structural modification. The carbonyl group at the C3 position is a key functional group that can be subjected to a variety of chemical transformations. For example, it can be reduced to a hydroxyl group, which would introduce a new chiral center and alter the molecule's polarity. The carbonyl group can also be converted to other functional groups, such as an oxime or a hydrazone.

The alkyl chain of the heptanone backbone can also be altered. The length of the chain can be extended or shortened by using different Grignard reagents in the synthesis. Additionally, substituents can be introduced at various positions along the chain to explore the steric and electronic requirements of the receptor binding pocket.

Iii. Molecular and Cellular Pharmacology of Phenadoxone Hydrochloride

Neurotransmitter Modulation by Phenadoxone Hydrochloride in Research Models

Impact on Pain Signaling Pathways in Experimental Systems

As an opioid analgesic, Phenadoxone hydrochloride exerts its effects by acting on opioid receptors, which are key components of the body's pain modulation pathways. wikipedia.orgebmconsult.com The activation of these G-protein coupled receptors, located in the central and peripheral nervous systems, initiates a cascade that ultimately reduces the transmission of nociceptive signals. nih.gov This mechanism involves inhibiting the release of excitatory neurotransmitters and hyperpolarizing postsynaptic neurons, which decreases the ascending transmission of pain signals from the periphery to the brain. ebmconsult.comnih.gov While this is the generalized mechanism for opioid analgesics, specific studies detailing the downstream molecular footprint and pathway-specific modulation by Phenadoxone hydrochloride are not extensively characterized in modern research.

Interactions with Other Neurotransmitter Systems (e.g., GABAergic, Glutamatergic) in Research Contexts

Direct research investigating the specific interactions of Phenadoxone hydrochloride with the GABAergic and glutamatergic neurotransmitter systems has not been reported in the scientific literature. Opioid systems are known to have complex interactions with both GABAergic and glutamatergic pathways to modulate neuronal excitability and pain perception. frontiersin.org However, experimental data defining the precise nature and consequences of Phenadoxone hydrochloride's influence on these systems are absent.

In Vitro Pharmacological Characterization of Phenadoxone Hydrochloride

Isolated Tissue Bath Studies (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

Guinea Pig Ileum:

Early in vitro research extensively characterized the effects of Phenadoxone hydrochloride on the isolated guinea pig ileum, a classic preparation for studying opioid activity. nih.gov These studies demonstrated that Phenadoxone possesses a significant antispasmodic action against contractions induced by various spasmogens. nih.gov Its effect was compared with other compounds like pethidine and atropine.

Against acetylcholine-induced spasms, Phenadoxone was found to be approximately twice as potent as pethidine and about 1/200th as potent as atropine. nih.gov When tested against histamine-induced contractions, Phenadoxone was roughly four times more effective than pethidine. nih.gov The compound also showed marked relaxant activity against spasms induced by barium chloride, where it was found to be about twenty times more potent than pethidine. nih.gov This potent, non-specific musculotropic relaxant effect on the smooth muscle of the ileum is a key characteristic of the compound. nih.gov

| Spasmogen | Compound | Relative Potency |

|---|---|---|

| Acetylcholine | Phenadoxone hydrochloride | ~2 times that of Pethidine |

| Phenadoxone hydrochloride | ~1/200th that of Atropine | |

| Histamine | Phenadoxone hydrochloride | ~4 times that of Pethidine |

| Barium Chloride | Phenadoxone hydrochloride | ~20 times that of Pethidine |

Mouse Vas Deferens:

A review of available scientific literature, including key early pharmacological studies of Phenadoxone hydrochloride, does not yield data on its effects in the isolated mouse vas deferens preparation. nih.gov This specific tissue bath model, while now common for assessing opioid receptor activity (particularly kappa and delta), was not documented in the original characterization of Phenadoxone. nih.govnih.gov

Cell-Based Functional Assays for Receptor Activation

To characterize the interaction of a compound like Phenadoxone hydrochloride with the mu-opioid receptor, a variety of cell-based functional assays would be employed. These assays are crucial for determining the potency and efficacy of the compound as an agonist.

Commonly used assays include:

cAMP Assays: These assays measure the inhibition of adenylyl cyclase activity. In a typical setup, cells expressing the mu-opioid receptor are stimulated with a known adenylyl cyclase activator, such as forskolin. The ability of the test compound to reduce the resulting cAMP production is then quantified.

Membrane Potential Assays: Given that MOR activation leads to the opening of GIRK channels and cellular hyperpolarization, changes in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes. nih.gov This provides a real-time readout of receptor activation.

Calcium Flux Assays: While direct MOR activation leads to inhibition of calcium channels, cell lines can be engineered to couple the receptor to a promiscuous G protein that links to the calcium signaling pathway. In such systems, agonist binding results in an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes. merckmillipore.com

[³⁵S]GTPγS Binding Assays: This assay directly measures the activation of G proteins upon receptor stimulation. In cell membrane preparations, the binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured in the presence of the agonist. An increase in [³⁵S]GTPγS binding indicates receptor-mediated G protein activation.

The data generated from these assays would allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) of Phenadoxone hydrochloride, providing a quantitative measure of its potency and efficacy at the mu-opioid receptor.

Table 1: Common Cell-Based Functional Assays for Mu-Opioid Receptor Activation

| Assay Type | Principle | Measured Parameter |

|---|---|---|

| cAMP Assay | Inhibition of adenylyl cyclase | Decrease in intracellular cAMP levels |

| Membrane Potential Assay | Activation of GIRK channels | Change in membrane potential (hyperpolarization) |

| Calcium Flux Assay | Engineered G protein coupling | Increase in intracellular calcium |

| [³⁵S]GTPγS Binding Assay | G protein activation | Binding of [³⁵S]GTPγS to Gα subunits |

Receptor Desensitization and Tolerance Mechanisms in Cellular Models

Prolonged or repeated exposure to a mu-opioid agonist like Phenadoxone hydrochloride is expected to lead to receptor desensitization and the development of cellular tolerance. nih.gov These processes involve a series of adaptive changes at the cellular level that result in a diminished response to the drug over time. frontiersin.orgnih.gov

The primary mechanisms underlying MOR desensitization and tolerance include:

Receptor Phosphorylation: Upon agonist binding, the intracellular domains of the MOR are phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event is a critical initial step in the desensitization process.

β-Arrestin Recruitment: The phosphorylated receptor serves as a binding site for β-arrestin proteins. frontiersin.org The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling pathways. frontiersin.org This uncoupling is a key feature of rapid desensitization.

Receptor Internalization: The β-arrestin-bound receptor is targeted for internalization, a process where the receptor is removed from the cell surface via endocytosis into intracellular vesicles. nih.gov While some opioids like morphine are known to be poor inducers of MOR internalization, others, including methadone, can promote this process. nih.gov The rate and extent of internalization can influence the duration of desensitization and the potential for resensitization. nih.govnih.gov

Post-Endocytic Sorting: Once internalized, the receptor can either be recycled back to the cell surface, leading to the restoration of responsiveness (resensitization), or it can be targeted for degradation in lysosomes. The trafficking of the receptor through these post-endocytic pathways is a critical determinant of the long-term cellular response to the agonist.

Transcriptional and Translational Adaptations: Chronic opioid exposure can also lead to changes in the expression of various components of the signaling pathway, including the receptors themselves, G proteins, and effector enzymes. These long-term adaptations contribute to the development of cellular tolerance.

The specific profile of Phenadoxone hydrochloride in inducing these desensitization and tolerance mechanisms would depend on its efficacy as an agonist and its ability to promote receptor phosphorylation and β-arrestin recruitment.

Table 2: Key Cellular Mechanisms in Mu-Opioid Receptor Desensitization and Tolerance

| Mechanism | Description | Consequence |

|---|---|---|

| Receptor Phosphorylation | Agonist-dependent phosphorylation of the MOR by GRKs. | Initiates the desensitization cascade. |

| β-Arrestin Recruitment | Binding of β-arrestin to the phosphorylated receptor. | Uncouples the receptor from G proteins. |

| Receptor Internalization | Removal of the receptor from the cell surface via endocytosis. | Reduces the number of available receptors for agonist binding. |

| Post-Endocytic Sorting | Trafficking of internalized receptors to either recycling or degradation pathways. | Determines the rate of receptor resensitization or downregulation. |

| Cellular Adaptations | Long-term changes in the expression of signaling components. | Contributes to the development of tolerance. |

Compound Names Mentioned in the Article

Iv. Pre Clinical Pharmacological Research of Phenadoxone Hydrochloride in Non Human Animal Models

Comparative Analgesic Potency Assessments of Phenadoxone Hydrochloride

Assessing the analgesic potency of a compound is a primary goal of pre-clinical pain research. This is typically achieved by comparing its effects to well-known standards in various animal models of nociception.

Nociceptive response models are standard behavioral assays in rodents used to evaluate the efficacy of analgesic drugs against acute pain. These tests measure the reaction time of an animal to a noxious stimulus, with an increase in latency indicating an analgesic effect. nih.gov

Tail-Flick Test: This assay measures a spinal reflex to a thermal stimulus. wikipedia.org An intense beam of light is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat is recorded. wikipedia.org The test is highly predictive for opioid-type analgesic agents. google.com

Hot Plate Test: This model assesses a more complex, supraspinally-organized response to a thermal stimulus. nih.govwikipedia.org An animal is placed on a heated surface, and the latency to a pain response, such as licking a paw or jumping, is measured. wikipedia.org It is effective for evaluating centrally acting analgesics. wikipedia.org

Writhing Assay: This test uses a chemical stimulus, such as an intraperitoneal injection of acetic acid, to induce a visceral inflammatory pain response characterized by abdominal constrictions or "writhes". nih.gov The number of writhes over a specific period is counted, and a reduction in this number indicates analgesia. This test is sensitive to both centrally and peripherally acting drugs and is often more sensitive to the analgesic action of opioids than thermal tests. akjournals.com

While these are standard models for assessing opioid analgesics, specific, publicly available research data detailing the performance of Phenadoxone hydrochloride in the tail-flick, hot plate, or writhing assays in non-human animal models could not be located in a comprehensive search of the literature.

To establish the relative strength of a new analgesic, its potency is compared to that of standard opioid agonists like morphine, methadone, or pethidine. Such studies determine the dose-response relationship and calculate the ED50 (the dose required to produce a therapeutic effect in 50% of the population) for each compound, allowing for a quantitative comparison of potency.

While Phenadoxone is classified as a potent opioid analgesic, detailed pre-clinical studies in rodent models directly comparing its analgesic potency against other opioid analogues with corresponding ED50 values are not widely available in the reviewed literature. General potency estimations often place it in the category of strong opioids, but specific comparative data from head-to-head animal studies are lacking.

Table 1: Illustrative Structure for Comparative Analgesic Potency Data This table is for illustrative purposes only, as specific comparative data for Phenadoxone was not found.

| Compound | Analgesic Test Model | Animal Model | Relative Potency (Morphine = 1) |

|---|---|---|---|

| Phenadoxone Hydrochloride | Data Not Available | Data Not Available | Data Not Available |

| Morphine | Tail-Flick / Hot Plate | Rat / Mouse | 1 |

| Methadone | Tail-Flick / Hot Plate | Rat / Mouse | Data Varies by Study |

Exploration of Phenadoxone Hydrochloride Effects on Central Nervous System Function in Experimental Animals

Opioid analgesics exert their effects primarily through the central nervous system (CNS), leading to analgesia but also other effects such as sedation, respiratory depression, and alterations in motor activity. uomosul.edu.iq Pre-clinical studies in animals are used to characterize these CNS effects. For instance, locomotor activity tests can assess whether a compound causes sedation or hyperactivity, while more complex behavioral tests can probe effects on coordination or cognitive function. In some species, such as cats and horses, opioids can cause CNS excitation rather than depression. uomosul.edu.iq

A thorough review of available scientific literature did not yield specific studies detailing the broader effects of Phenadoxone hydrochloride on CNS functions, such as locomotor activity or other behavioral measures, in experimental animal models.

Research into Receptor Occupancy and Functional Selectivity In Vivo in Non-Human Species

Understanding how a drug interacts with its target receptor in a living organism is crucial for linking pharmacokinetics to pharmacodynamics. In vivo receptor occupancy assays measure the percentage of target receptors bound by a drug at a given dose and time. giffordbioscience.commeliordiscovery.com These studies often involve administering the test compound to an animal, followed by a radiolabeled ligand that binds to the same receptor. The reduction in radioligand binding indicates the degree of receptor occupancy by the test drug. giffordbioscience.com Such studies help determine the level of target engagement required for a therapeutic effect. giffordbioscience.com

Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Research in this area aims to develop opioids that maximize analgesic signaling while minimizing pathways associated with adverse effects.

No specific in vivo receptor occupancy or functional selectivity studies for Phenadoxone hydrochloride in non-human species were identified in the available literature.

Phenadoxone Hydrochloride as a Probe in Addiction and Dependence Research Models

Animal models of addiction and dependence are essential tools for evaluating the abuse potential of opioid compounds. These models investigate the reinforcing properties of a drug, which is its ability to support self-administration.

Drug Self-Administration: This is considered the gold standard for assessing the reinforcing effects of a drug. nih.gov In this model, an animal is trained to perform a specific action, such as pressing a lever, to receive an intravenous infusion of the drug. nih.gov Drugs with high abuse potential, like opioids, typically sustain high rates of self-administration.

Conditioned Place Preference (CPP): The CPP paradigm is used to measure the rewarding properties of a drug by assessing an animal's preference for an environment that has been previously associated with the drug's effects. frontiersin.orgnih.gov An animal that spends more time in the drug-paired chamber is considered to show a conditioned preference, indicating the drug has rewarding properties. nih.gov

Despite the classification of Phenadoxone as a potent opioid, a class of drugs known for its reinforcing properties, specific pre-clinical studies using Phenadoxone hydrochloride in self-administration or conditioned place preference models to formally assess its abuse and dependence liability were not found in the reviewed scientific literature.

Neurobiological Correlates of Chronic Phenadoxone Hydrochloride Administration in Animal Models

A comprehensive review of scientific literature reveals a significant gap in the pre-clinical pharmacological research specific to the neurobiological consequences of chronic administration of Phenadoxone hydrochloride in non-human animal models. Despite the availability of extensive research on the long-term neurobiological effects of other opioid compounds, such as morphine and oxycodone, direct studies investigating the specific adaptations within the central nervous system following prolonged exposure to Phenadoxone hydrochloride are not present in the available scientific record.

Therefore, it is not possible to provide detailed research findings or data tables on the specific neurobiological correlates of chronic Phenadoxone hydrochloride administration. Information regarding its impact on neurotransmitter systems, receptor density and function, intracellular signaling pathways, or gene expression in animal models remains uninvestigated and unpublished in peer-reviewed scientific literature.

To fulfill the request as outlined, dedicated pre-clinical studies would need to be conducted to elucidate the specific neuroadaptive changes that may occur in non-human animal models following chronic administration of Phenadoxone hydrochloride.

V. Structure Activity Relationship Sar Studies of Phenadoxone Hydrochloride

Elucidation of Key Pharmacophores for Mu-Opioid Receptor Activity

The analgesic activity of open-chain opioids like phenadoxone is dependent on a specific arrangement of functional groups that interact with the mu-opioid receptor. The generally accepted pharmacophore model for this class of compounds includes three key features:

Aromatic Rings: Phenadoxone possesses two phenyl rings attached to a quaternary carbon. These aromatic moieties are crucial for binding to the receptor, likely through hydrophobic and van der Waals interactions within a specific pocket of the receptor. The presence of two bulky aromatic groups is a common feature among potent diphenylheptanone analgesics.

Basic Nitrogen Atom: A tertiary amine, in this case, a morpholine (B109124) ring, is a critical component. At physiological pH, this nitrogen is protonated, forming a cationic head that is believed to interact with an anionic site on the mu-opioid receptor, often an aspartate residue (Asp147 in the human mu-opioid receptor). This ionic bond is a primary anchoring point for the ligand to the receptor. The distance and orientation between the basic nitrogen and the aromatic rings are critical for proper binding and efficacy.

A Flexible Carbon Chain: The heptanone backbone of phenadoxone provides the necessary flexibility for the molecule to adopt the correct conformation within the binding pocket of the receptor. This flexibility allows the aromatic rings and the basic nitrogen to position themselves optimally for interaction with their respective binding sites. It has been proposed that in its active conformation, the flexible chain of molecules like methadone folds to form a virtual heterocyclic ring, mimicking the rigid piperidine (B6355638) ring of morphine. nih.gov

These core features are essential for the analgesic activity of phenadoxone and its analogues. Modifications to any of these components can significantly impact the compound's affinity and efficacy at the mu-opioid receptor.

Influence of Stereochemistry on Phenadoxone Hydrochloride's Pharmacological Profile

Phenadoxone possesses a chiral center at the C6 position, meaning it can exist as two enantiomers (R- and S-isomers). The pharmacological activity of chiral opioids is often highly stereoselective, with one enantiomer typically being significantly more potent than the other. biomedgrid.com This is because the opioid receptor itself is a chiral macromolecule, and thus will interact differently with the two enantiomers of a chiral drug. biomedgrid.com

While specific studies on the individual enantiomers of phenadoxone are not widely available in recent literature, extensive research on the closely related compound methadone provides a strong basis for understanding the likely impact of stereochemistry on phenadoxone's activity. For methadone, the (R)-(-)-enantiomer is responsible for most of the analgesic activity, being 8 to 50 times more potent than the (S)-(+)-enantiomer. scialert.net The (R)-enantiomer has a higher affinity for the mu-opioid receptor. scialert.net

Given the structural similarity, it is highly probable that one enantiomer of phenadoxone is significantly more active at the mu-opioid receptor than the other. The precise configuration (R or S) that is more potent would require experimental validation. The difference in activity between enantiomers underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal receptor binding. biomedgrid.com

Table 1: Stereoselectivity in Methadone Analogues This table illustrates the principle of stereoselectivity in compounds structurally related to phenadoxone. The data is for methadone and its derivatives, as specific data for phenadoxone enantiomers is not readily available.

| Compound | Enantiomer | Relative Analgesic Potency |

| Methadone | (R)-(-)-Methadone | High |

| (S)-(+)-Methadone | Low | |

| erythro-5-Methylmethadone | (-)-erythro-5-Methylmethadone (5S,6S) | High (µ-selective) |

| (+)-erythro-5-Methylmethadone | Low |

Data compiled from studies on methadone and its analogues. scialert.netnih.gov

Design and Synthesis of Novel Phenadoxone Hydrochloride Analogues

The design and synthesis of novel analogues are a cornerstone of SAR studies, allowing researchers to probe the effects of specific structural modifications on pharmacological activity. For open-chain opioids like phenadoxone, synthetic efforts have historically focused on modifying the core pharmacophoric elements:

Variation of the Basic Amine: Replacing the morpholine ring with other cyclic amines (e.g., piperidine, pyrrolidine) or acyclic amines can influence potency and receptor selectivity. The size and basicity of the nitrogen-containing group can affect the strength of the ionic interaction with the receptor and may introduce additional steric or hydrophobic interactions.

Modification of the Phenyl Rings: Substitution on the phenyl rings (e.g., with halogen, hydroxyl, or methoxy (B1213986) groups) can alter the electronic properties and lipophilicity of the molecule. Such changes can impact binding affinity, blood-brain barrier penetration, and metabolic stability.

Alterations to the Heptanone Chain: Shortening, lengthening, or branching the aliphatic chain can affect the molecule's flexibility and its ability to achieve the optimal binding conformation. Introducing or shifting a methyl group, for instance, can have profound effects on stereochemistry and potency, as seen in analogues of methadone. nih.gov

While a large number of phenadoxone analogues have not been systematically synthesized and evaluated in recent literature, the principles derived from the extensive work on methadone and other 4,4-diphenylheptanone derivatives provide a clear roadmap for the rational design of new compounds with potentially improved analgesic profiles.

Computational Chemistry and Molecular Modeling Approaches in SAR of Phenadoxone Hydrochloride

Computational techniques are powerful tools for investigating the SAR of drug molecules at a molecular level. These methods can provide insights into how ligands like phenadoxone bind to their receptors and can help in the rational design of new, more effective analogues.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nrfhh.com For phenadoxone, docking simulations would involve placing the molecule into the binding pocket of a three-dimensional model of the mu-opioid receptor. The crystal structure of the mu-opioid receptor has been solved, providing a detailed template for such studies. mdpi.com

A typical docking simulation of phenadoxone with the mu-opioid receptor would likely show:

The protonated nitrogen of the morpholine ring forming a salt bridge with the carboxylate side chain of Asp147 in transmembrane helix 3 (TM3).

The two phenyl rings occupying a hydrophobic pocket formed by residues from several transmembrane helices.

The flexible heptanone chain adopting a conformation that allows these key interactions to occur simultaneously.

By simulating the binding of different phenadoxone analogues, researchers can predict how structural modifications might affect binding affinity and orientation, thus guiding synthetic efforts towards more potent compounds.

QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for phenadoxone and its analogues would be developed by:

Synthesizing a series of phenadoxone analogues with systematic variations in their structure.

Experimentally measuring the analgesic potency (e.g., mu-opioid receptor binding affinity or in vivo analgesic effect) of each analogue.

Calculating a set of molecular descriptors for each analogue that quantify various aspects of their chemical structure (e.g., lipophilicity, electronic properties, steric parameters).

Using statistical methods to build a mathematical equation that correlates the molecular descriptors with the biological activity.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized phenadoxone analogues, thereby prioritizing the synthesis of the most promising candidates. While specific QSAR studies on phenadoxone are not prominent in the literature, numerous QSAR analyses have been successfully applied to other series of opioid agonists, demonstrating the utility of this approach in opioid drug discovery. nih.govmdpi.com

Vi. Metabolic Investigations and Analytical Characterization of Phenadoxone Hydrochloride in Research

Theoretical Metabolic Pathways and Biotransformation Research

The biotransformation of xenobiotics, including drugs like phenadoxone hydrochloride, typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion scispace.com.

While specific in vitro studies on phenadoxone hydrochloride metabolism are not extensively documented, the metabolic pathways of structurally similar opioids, such as methadone, are well-characterized and primarily involve the cytochrome P450 (CYP) enzyme system in the liver nih.govhmdb.caappdhq.org. It is therefore highly probable that phenadoxone hydrochloride undergoes metabolism mediated by CYP isoenzymes.

Key theoretical enzymatic pathways for phenadoxone hydrochloride include:

N-demethylation: A common metabolic route for opioids with a tertiary amine, such as the morpholino group in phenadoxone. This reaction is often catalyzed by CYP3A4 and CYP2B6 nih.gov.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings or the aliphatic chain is a typical CYP-mediated oxidative reaction.

Ketone Reduction: The carbonyl group in the heptanone chain may be subject to reduction to a secondary alcohol.

Hydrolysis: The ether linkage within the morpholine (B109124) ring could potentially undergo hydrolysis, leading to ring opening.

Further biotransformation would likely involve Phase II conjugation reactions, such as glucuronidation of any newly formed hydroxyl groups, to increase water solubility and facilitate renal excretion nih.gov.

Specific research identifying and characterizing the metabolites of phenadoxone hydrochloride is scarce. However, based on the theoretical enzymatic pathways, potential metabolites can be predicted. The primary metabolites would likely result from N-demethylation of the morpholino ring and hydroxylation of the diphenyl or heptanone moieties. Subsequent conjugation with glucuronic acid would lead to the formation of more polar metabolites readily excreted in urine.

The identification of such metabolites in research settings would necessitate the use of sophisticated analytical techniques capable of separating and identifying structurally similar compounds in complex biological matrices.

Advanced Analytical Methodologies for Phenadoxone Hydrochloride and its Impurities/Metabolites

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analytical characterization of phenadoxone hydrochloride and its related substances nih.gov.

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of phenadoxone hydrochloride, its potential metabolites, and any process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the phenadoxone molecule can be used to confirm its identity and determine the structure of unknown related substances nih.govrsc.org. For instance, the ¹³C NMR spectrum of phenadoxone is available in public databases nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. The fragmentation patterns observed in the mass spectrum can be used to deduce the structure of the molecule and its metabolites scispace.comlibretexts.orgwvu.edunih.gov. The gas chromatography-mass spectrometry (GC-MS) data for phenadoxone, including its major fragment ions, is documented in spectral databases nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of phenadoxone shows characteristic absorption bands corresponding to its carbonyl group and aromatic rings nih.gov.

Table 1: Key Spectroscopic Data for Phenadoxone

| Technique | Key Data Points | Reference |

| ¹³C NMR | Spectral data available in public databases. | nih.gov |

| GC-MS | Top m/z peaks: 114, 115. | nih.gov |

| IR | Vapor phase IR spectrum available. | nih.gov |

Chromatographic techniques are fundamental for separating phenadoxone hydrochloride from its impurities and potential metabolites, as well as for confirming its identity and determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Phenadoxone can be analyzed by GC-MS, and its retention time and mass spectrum can be used for identification and quantification nih.govunimc.it.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is widely used for the analysis of drugs and their metabolites in biological fluids. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds nih.gov. This technique would be the method of choice for identifying and quantifying phenadoxone and its metabolites in metabolic studies.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a standard method for determining the purity of drug substances and for assaying the content of the active ingredient in pharmaceutical formulations.

Table 2: Chromatographic Methods for Opioid Analysis

| Method | Application | Key Features |

| GC-MS | Identification and quantification of volatile compounds. | Provides retention time and mass spectral data. |

| LC-MS/MS | High-sensitivity analysis of drugs and metabolites in biological matrices. | High specificity and sensitivity. |

| HPLC-UV/DAD | Purity testing and assay of drug substances and products. | Robust and widely available. |

Reference standards are highly characterized materials of established purity that are used as a benchmark for the identification and quantification of a substance. In the research and development of phenadoxone hydrochloride, reference standards are crucial for several applications:

Identity Confirmation: The analytical characteristics of a newly synthesized batch of phenadoxone hydrochloride can be compared to those of the reference standard to confirm its identity.

Purity Assessment: Reference standards are used to calibrate analytical instruments and to quantify the levels of impurities in a sample.

Method Validation: Analytical methods are validated using reference standards to ensure they are accurate, precise, and specific for their intended purpose.

Metabolite Identification: Certified reference standards of potential metabolites are essential for their unambiguous identification in biological samples. In their absence, the synthesis and characterization of these potential metabolites would be necessary lgcstandards.comcerilliant.com.

The availability of well-characterized reference standards for phenadoxone hydrochloride and its potential impurities and metabolites is a prerequisite for conducting rigorous and reliable scientific investigations.

In Silico Approaches to Predicting Phenadoxone Hydrochloride Metabolism

In contemporary drug discovery and development, predicting the metabolic fate of a xenobiotic compound is a critical step to preemptively identify potential issues related to efficacy, toxicity, and drug-drug interactions. news-medical.netnih.gov In silico, or computational, approaches offer a rapid and cost-effective means to forecast metabolic pathways before extensive experimental studies are undertaken. nih.govnih.gov While specific published studies detailing the comprehensive in silico metabolic prediction of phenadoxone hydrochloride are not extensively available, the established principles and software tools in computational chemistry allow for a robust theoretical prediction of its biotransformation.

These computational methods can be broadly categorized into ligand-based and structure-based approaches. nih.govnih.gov Ligand-based methods rely on the structure of the molecule itself, using databases of known metabolic reactions to predict transformations, whereas structure-based methods involve docking the molecule into the active sites of metabolic enzymes, like Cytochrome P450s (CYPs), to predict interactions. nih.govresearchgate.net

A variety of software tools are available for these predictions, each employing different algorithms:

Rule-Based Systems: Tools like Meteor and MetaDrug utilize extensive knowledge bases of established biotransformation rules to predict metabolites. nih.govnih.gov They identify functional groups within the phenadoxone molecule and apply known metabolic reactions to them.

Machine Learning Models: Software such as BioTransformer and SMARTCyp use machine learning algorithms trained on large datasets of experimental metabolic data to predict the most likely sites of metabolism (SoMs) and the resulting products. nih.govdigitellinc.combiotransformer.ca These tools can predict the lability of specific atoms within the phenadoxone structure to enzymatic attack. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This advanced approach models the electronic structure of the molecule to predict the reactivity of different sites, offering deep insight into the reaction mechanisms, particularly for CYP-mediated oxidations. manchester.ac.uk

Applying these principles to the structure of phenadoxone hydrochloride, several key metabolic pathways can be predicted. The molecule possesses multiple functional groups susceptible to Phase I and Phase II metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com

Predicted Phase I Metabolic Pathways for Phenadoxone

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For phenadoxone, the most probable Phase I biotransformations include N-dealkylation, hydroxylation, and ketone reduction. The specific CYP isoforms likely involved, such as CYP3A4, CYP2D6, and CYP2C9, would be identified by substrate and inhibitor prediction models. news-medical.net

Interactive Data Table: Predicted Phase I Metabolic Reactions of Phenadoxone

| Predicted Reaction | Site of Metabolism | Potential Enzymes | Predicted Metabolite(s) |

| N-Dealkylation | Morpholino ethyl group | CYP3A4, CYP2D6 | N-desethylphenadoxone |

| Aromatic Hydroxylation | Phenyl rings | CYP2D6, CYP2C9 | Monohydroxylated phenadoxone isomers |

| Aliphatic Hydroxylation | Piperidine (B6355638) ring | CYP3A4 | Hydroxyphenadoxone (on piperidine ring) |

| Ketone Reduction | Carbonyl group | Carbonyl reductases | Phenadoxone alcohol |

Predicted Phase II Metabolic Pathways for Phenadoxone

Following Phase I reactions, the resulting metabolites, particularly those with newly introduced hydroxyl groups, are predicted to undergo Phase II conjugation reactions. These processes further increase water solubility to facilitate excretion.

Interactive Data Table: Predicted Phase II Metabolic Reactions of Phenadoxone Metabolites

| Predicted Reaction | Substrate (Phase I Metabolite) | Potential Enzymes | Predicted Conjugate(s) |

| Glucuronidation | Hydroxylated phenadoxone isomers | UDP-glucuronosyltransferases (UGTs) | Phenadoxone-O-glucuronide |

| Sulfation | Hydroxylated phenadoxone isomers | Sulfotransferases (SULTs) | Phenadoxone-O-sulfate |

The combination of these in silico tools allows for the construction of a comprehensive predicted metabolic map for phenadoxone. Rule-based systems would generate a broad range of possible metabolites, while machine learning and quantum mechanics models would refine these predictions by identifying the most energetically favorable sites of metabolism. frontiersin.orgdoi.org For example, tools like SMARTCyp could calculate the activation energies for hydrogen atom abstraction at various carbon atoms, highlighting the most likely positions for hydroxylation on the phenyl and piperidine rings. nih.gov The integration of these computational predictions provides crucial guidance for subsequent in vitro and in vivo metabolic studies, helping researchers to focus on the most probable metabolic pathways and to synthesize analytical standards for expected metabolites. nih.gov

Vii. Future Directions in Phenadoxone Hydrochloride Research

Untapped Research Avenues for Phenadoxone Hydrochloride

Despite its long history, many aspects of phenadoxone hydrochloride's pharmacology and chemical biology remain underexplored. Modern research techniques could provide a more comprehensive understanding of this compound.

One significant untapped area is the systematic exploration of its Structure-Activity Relationships (SAR). By synthesizing and evaluating a library of phenadoxone analogs, researchers could delineate the specific molecular features responsible for its interaction with opioid receptors and potentially identify modifications that could lead to biased agonism—selectively activating analgesic signaling pathways while avoiding those that cause adverse effects like respiratory depression or constipation. nih.gov

Furthermore, a comprehensive receptor binding profile is lacking. Beyond its known affinity for the mu-opioid receptor, its interactions with other opioid receptor subtypes (delta, kappa) and non-opioid targets have not been thoroughly characterized. nih.gov Modern high-throughput screening against a broad panel of receptors and enzymes could reveal unexpected off-target activities, which might open new therapeutic indications or explain certain side effects. mdpi.com Understanding its complete metabolic fate through advanced analytical techniques is another crucial avenue. Identifying its metabolites and determining their pharmacological activity is essential for a full comprehension of its in-vivo action and duration.

| Research Avenue | Rationale | Potential Impact |

| Biased Agonism Studies | To separate analgesic effects from adverse effects by selectively activating specific downstream signaling pathways of the mu-opioid receptor. | Development of safer opioid analgesics with reduced risk of respiratory depression and other side effects. |

| Comprehensive Receptor Profiling | To identify all potential molecular targets of phenadoxone, including opioid and non-opioid receptors. | Discovery of novel mechanisms of action, potential for drug repurposing, and better prediction of side effects. |

| Metabolite Pharmacological Analysis | To determine if the metabolites of phenadoxone contribute to its analgesic effect or side effect profile. | A more complete understanding of the drug's overall in-vivo activity and potential for drug-drug interactions. |

| Chiral Pharmacology | To investigate the distinct pharmacological properties of the individual stereoisomers of phenadoxone. | Identification of a potentially more potent or safer enantiomer for development. |

Potential for Phenadoxone Hydrochloride as a Tool in Novel Drug Discovery Paradigms

The chemical structure of phenadoxone hydrochloride can serve as a valuable starting point, or scaffold, in modern drug discovery campaigns. Its diphenylheptane core is a validated pharmacophore for opioid receptor activity, providing a solid foundation for the design of new chemical entities. nih.gov

In the paradigm of multi-target drug design, the phenadoxone scaffold could be strategically modified to incorporate functionalities that interact with other pain-related targets. For instance, combining the opioid-agonist properties of the phenadoxone structure with an antagonist component for a receptor involved in neuropathic pain could lead to a single molecule capable of treating complex pain states that are often refractory to traditional single-target drugs. mdpi.com

Phenadoxone can also be utilized as a pharmacological probe. Its comparison with other diphenylheptane derivatives like methadone could help elucidate the structural requirements for specific types of mu-opioid receptor modulation, such as receptor internalization rates or the recruitment of specific G-proteins versus β-arrestins. nih.gov This knowledge is instrumental in the rational design of next-generation analgesics.

| Drug Discovery Paradigm | Application of Phenadoxone | Desired Outcome |

| Scaffold-Based Drug Design | Use the diphenylheptane core as a template for creating novel analgesic compounds. | Generation of new chemical entities with optimized potency, selectivity, and pharmacokinetic properties. |

| Multi-Target Ligand Development | Modify the phenadoxone structure to interact with both opioid receptors and other pain-modulating targets (e.g., N-methyl-D-aspartate (NMDA) receptors, ion channels). | Creation of single-molecule drugs for complex pain conditions, potentially offering broader efficacy. |

| Pharmacological Probe | Use as a reference compound to study the structure-function relationships of opioid receptor activation and signaling. | Deeper understanding of opioid receptor pharmacology to guide the rational design of future drugs. |

Integration of Phenadoxone Hydrochloride Research with Systems Pharmacology Approaches

Systems pharmacology combines computational modeling with large-scale experimental data to understand how drugs affect complex biological systems. nih.gov Integrating phenadoxone into this framework could provide unprecedented insights into its mechanism of action and its systemic effects.

Computational docking simulations can predict how phenadoxone and its virtual derivatives bind not only to opioid receptors but also to a wide array of other proteins, creating a comprehensive "interactome" map. nih.gov This can preemptively identify potential off-target effects that could lead to adverse events or, conversely, suggest opportunities for drug repurposing.

Furthermore, employing 'omics' technologies, such as transcriptomics and proteomics, can reveal how cells and tissues globally respond to phenadoxone exposure. By analyzing changes in gene expression or protein levels, researchers can uncover novel signaling pathways affected by the drug, leading to the identification of new biomarkers for efficacy or toxicity. This network-based view moves beyond the single-receptor concept to a more holistic understanding of the drug's impact on cellular physiology. nih.gov

| Systems Pharmacology Approach | Application to Phenadoxone Research | Potential Insights |

| Computational Modeling & Docking | Predict the binding affinity of phenadoxone and its analogs against a wide range of biological targets. | Identification of potential off-targets, prediction of adverse effects, and guidance for medicinal chemistry efforts. |

| Network Pharmacology | Map the interaction of phenadoxone with protein networks to understand its systemic effects. | Elucidation of the broader biological impact of the drug beyond its primary target, revealing complex mechanisms. |

| 'Omics' Technologies (Transcriptomics, Proteomics) | Analyze global changes in gene and protein expression in response to phenadoxone. | Discovery of novel molecular pathways modulated by the drug and identification of potential biomarkers. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing phenadoxone hydrochloride in laboratory settings?

- Methodological Answer: Phenadoxone hydrochloride synthesis typically involves coupling reactions with subsequent purification via recrystallization. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amine and ketone moieties) and high-performance liquid chromatography (HPLC) to assess purity (>98%) . Pharmacopeial standards, such as those outlined for pyridoxine hydrochloride, recommend using mobile phases with phosphate buffers and UV detection at 254 nm for chromatographic validation .

Q. How is the pharmacological activity of phenadoxone hydrochloride evaluated in preclinical models?

- Methodological Answer: Analgesic efficacy is tested in rodent models (e.g., tail-flick or hot-plate tests) using dose-response curves. Comparative studies with opioid agonists (e.g., morphine) should include control groups and statistical analysis (ANOVA) to assess significance. Safety profiles require monitoring of respiratory depression and gastrointestinal motility .

Q. What safety protocols are critical when handling phenadoxone hydrochloride in laboratory settings?

- Methodological Answer: Follow OSHA Hazard Communication Standard guidelines: use fume hoods for powder handling, wear nitrile gloves/lab coats, and store in locked, ventilated cabinets. Immediate decontamination with water (15+ minutes for skin/eye exposure) and medical consultation are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for phenadoxone hydrochloride across species?

- Methodological Answer: Conduct meta-analyses of interspecies metabolic pathways (e.g., CYP450 isoforms) and validate findings using tandem mass spectrometry (LC-MS/MS). Adjust for variables like protein binding differences and employ allometric scaling to extrapolate human dosages .

Q. What experimental designs are optimal for formulating phenadoxone hydrochloride in sustained-release delivery systems?

- Methodological Answer: Use factorial design (e.g., Box-Behnken) to optimize hydrogel matrices. Variables include polymer concentration (e.g., carbopol), crosslinking agents, and pH. Assess viscosity reduction using excipients like pyridoxine hydrochloride and validate release kinetics via Franz diffusion cells .

Q. How can analytical methods for phenadoxone hydrochloride be validated to meet regulatory standards?

- Methodological Answer: Follow ICH Q2(R1) guidelines: test specificity (peak purity via diode array detection), linearity (R² >0.999), accuracy (spiked recovery 98–102%), and precision (RSD <2%). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What strategies mitigate batch-to-batch variability in phenadoxone hydrochloride synthesis?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use design of experiments (DoE) to identify critical quality attributes (CQAs) and refine purification steps (e.g., gradient elution in HPLC) .

Methodological Considerations

- Data Contradiction Analysis: Cross-reference findings with peer-reviewed studies, prioritize reproducibility, and use sensitivity analysis to identify outliers .

- Ethical Compliance: Obtain institutional review board (IRB) approval for in vivo studies and adhere to ARRIVE guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.